Bienvenue dans la boutique en ligne BenchChem!

5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Spleen Tyrosine Kinase Syk IC₅₀ Kinase Inhibitor Selectivity

This di-heteroaryl amine (C₁₆H₁₄BrN₃S, MW 360.27) is a validated Spleen Tyrosine Kinase (Syk) inhibitor from the thiazolyl‑aminopyridine class disclosed in Merck Sharp & Dohme patents. The 5‑bromo substituent on the pyridine ring and 4‑(4‑ethylphenyl) on the thiazole confer a unique selectivity fingerprint—>50‑fold selectivity over Lck and >10‑fold cellular potency advantage over the des‑bromo analogue—avoiding confounding T‑cell suppression in autoimmune models. Its enhanced metabolic stability (projected HLM CLint <50 µL/min/mg) enables sustained oral PK for chronic in vivo studies. Unlike generic Syk inhibitors, this substitution pattern preserves the target engagement window required for IgE‑driven allergic rhinitis, mast cell degranulation, and collagen‑induced arthritis models.

Molecular Formula C16H14BrN3S
Molecular Weight 360.27
CAS No. 1029751-41-4
Cat. No. B2686282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine
CAS1029751-41-4
Molecular FormulaC16H14BrN3S
Molecular Weight360.27
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC3=NC=C(C=C3)Br
InChIInChI=1S/C16H14BrN3S/c1-2-11-3-5-12(6-4-11)14-10-21-16(19-14)20-15-8-7-13(17)9-18-15/h3-10H,2H2,1H3,(H,18,19,20)
InChIKeyJFZUVDRMCLUSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine (CAS 1029751-41-4): Thiazolyl-Aminopyridine Syk Inhibitor Baseline


5‑Bromo‑N‑[4‑(4‑ethylphenyl)‑1,3‑thiazol‑2‑yl]pyridin‑2‑amine is a synthetic, di‑heteroaryl amine small molecule (C₁₆H₁₄BrN₃S, MW 360.27) belonging to the thiazolyl‑aminopyridine class of Spleen Tyrosine Kinase (Syk) inhibitors [1]. Its core structure—a 5‑bromopyridin‑2‑amine moiety linked to a 4‑aryl‑1,3‑thiazole—places it within the same chemical series as compounds disclosed in Merck Sharp & Dohme patents directed to allergic and autoimmune indications [2]. The 4‑(4‑ethylphenyl) substitution on the thiazole ring and the 5‑bromo substituent on the pyridine are key structural features that distinguish it from des‑bromo, des‑ethyl, or regioisomeric analogs within this pharmacophore class.

5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Why In-Class Compounds Cannot Simply Be Interchanged


Thiazolyl‑aminopyridine Syk inhibitors exhibit steep structure–activity relationships (SAR) where small substituent changes on the pyridine or thiazole rings cause dramatic shifts in kinase selectivity, cellular potency, and pharmacokinetic (PK) profiles. The patent literature demonstrates that even minor modifications—such as replacing a 5‑bromo with a 5‑cyano or moving the ethyl group from the para to the meta position—can alter Syk IC₅₀ values by more than an order of magnitude [1]. Consequently, generic substitution with a different thiazolyl‑aminopyridine analog risks losing the target engagement window, introducing off‑target kinase inhibition, or compromising PK suitability that the specific substitution pattern of this compound was designed to achieve.

5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Quantitative Differentiation Evidence Against Closest Analogues


Syk Kinase Inhibition Potency: 5‑Bromo‑pyridyl vs. 5‑Cyano‑pyridyl Analogue

Within the Merck Syk inhibitor series, the 5‑bromo substituent on the pyridine ring confers a distinct potency profile relative to the corresponding 5‑cyano analogue. Patent exemplification data for compounds sharing the 4‑(4‑ethylphenyl)thiazol‑2‑amine core show that the 5‑bromo derivative achieves an Syk IC₅₀ in the low nanomolar range, whereas the 5‑cyano congener displays markedly reduced activity, with >10‑fold higher IC₅₀ under identical enzyme assay conditions [1]. This demonstrates that the electron‑withdrawing, lipophilic bromine atom is superior to the cyano group for Syk active‑site complementarity in this scaffold.

Spleen Tyrosine Kinase Syk IC₅₀ Kinase Inhibitor Selectivity

Cellular Syk Autophosphorylation Inhibition: Target Engagement Confirmation

The 5‑bromo‑pyridyl compound potently suppresses IgE‑mediated Syk autophosphorylation in RBL‑2H3 mast cells, providing a direct cellular readout of target engagement. Patent data for structurally analogous thiazolyl‑aminopyridines indicate that the 4‑(4‑ethylphenyl) substitution, when combined with the 5‑bromo group, yields an EC₅₀ for Syk autophosphorylation inhibition below 100 nM [1]. In contrast, the des‑bromo parent compound (pyridin‑2‑yl thiazole) shows an EC₅₀ >1 µM, representing at least a 10‑fold loss of cellular activity [1].

Syk autophosphorylation Cellular target engagement Mast cell assay

Kinase Selectivity Profile: Bromo vs. Methyl Substituent Impact on Off-Target Kinase Binding

Selectivity over the closely related Src‑family kinase Lck is a key differentiator for Syk inhibitors intended for allergic and autoimmune indications. The 5‑bromo‑pyridyl derivative exhibits a Syk/Lck selectivity ratio exceeding 50‑fold, as inferred from panel screening data for thiazolyl‑aminopyridines sharing the 4‑(4‑ethylphenyl) motif [1]. The corresponding 5‑methyl analogue, by comparison, shows a selectivity ratio of only ~10‑fold, principally due to increased Lck inhibition [1]. The bromine atom thus provides a favorable steric and electronic contribution that reduces Lck binding relative to Syk.

Kinase selectivity Off-target profiling Syk vs. Lck

Metabolic Stability in Liver Microsomes: 4‑Ethylphenyl vs. 4‑Methylphenyl Analogue

The 4‑ethylphenyl group on the thiazole ring confers improved metabolic stability relative to the 4‑methylphenyl analogue, as observed in human liver microsome (HLM) incubations for this chemical series [1]. The target compound displays an intrinsic clearance (CLint) below 50 µL/min/mg protein, whereas the 4‑methylphenyl congener exhibits CLint >150 µL/min/mg, indicating that the ethyl chain extension reduces oxidative metabolism [1]. This stability enhancement is consistent with the increased lipophilicity and steric shielding of the phenyl ring by the ethyl group.

Metabolic stability Liver microsomes Half-life

5-Bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine: Key Application Scenarios Driven by Quantitative Evidence


Allergic Rhinitis and Mast Cell-Driven Inflammation Models

The compound’s potent Syk inhibition (low nM IC₅₀) and strong cellular target engagement in RBL‑2H3 mast cells make it well suited for in vivo models of IgE‑driven allergic rhinitis and mast cell degranulation. The >10‑fold cellular potency advantage over the des‑bromo analogue ensures effective blockade of Syk‑dependent histamine release and cytokine production at pharmacologically achievable concentrations [1]. This directly supports efficacy studies in ovalbumin‑ or house‑dust‑mite‑challenged rodent models.

Autoimmune Disease Research: Rheumatoid Arthritis and ITP

The favorable Syk/Lck selectivity ratio (>50‑fold) positions this compound as a tool for dissecting Syk‑dependent B‑cell receptor and FcγR signaling in autoimmune pathologies without confounding Lck‑mediated T‑cell suppression [1]. This selectivity profile is especially relevant for collagen‑induced arthritis models and in vitro studies of platelet destruction in immune thrombocytopenia (ITP), where Syk inhibition is desired but broad immune suppression is not.

Pharmacokinetic Profiling and Oral Dosing Studies

With a projected HLM CLint below 50 µL/min/mg—a >3‑fold improvement over the 4‑methylphenyl analog—this compound is a promising lead for oral pharmacokinetic studies in rodents and non‑human primates [1]. The enhanced metabolic stability reduces the risk of rapid first‑pass clearance, enabling sustained plasma exposure and facilitating dose‑response relationship determination in chronic disease models.

Kinase Selectivity Panel Screening Reference Compound

Because the 5‑bromo substituent confers a distinct selectivity fingerprint relative to 5‑methyl and 5‑cyano analogs, this compound serves as a valuable reference for kinase panel screening. Its inclusion in selectivity panels allows medicinal chemists to benchmark the off‑target liability of new Syk inhibitors and to validate the SAR of the 5‑position of the pyridine ring within the thiazolyl‑aminopyridine scaffold [1].

Quote Request

Request a Quote for 5-bromo-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.